![molecular formula C12H13NO3 B1422338 3-(4-methoxy-1H-indol-1-yl)propanoic acid CAS No. 1219579-75-5](/img/structure/B1422338.png)
3-(4-methoxy-1H-indol-1-yl)propanoic acid
Overview
Description
- IUPAC Standard InChI : InChI=1S/C11H11NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2 (H,13,14)
Molecular Structure Analysis
The molecular structure of 3-(4-methoxy-1H-indol-1-yl)propanoic acid consists of an indole ring (with a methoxy group at position 5) attached to a propanoic acid moiety. The indole ring contributes to its biological activity and potential therapeutic effects .
Scientific Research Applications
Neuroprotective Agent
Indole derivatives have been studied for their neuroprotective effects. For instance, certain compounds have shown the ability to restore cellular viability and inhibit monoamine oxidase-B (MAO-B), which is an enzyme linked to neurodegenerative diseases .
Anti-inflammatory and Analgesic Properties
Some indole derivatives exhibit anti-inflammatory and analgesic activities, potentially offering alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) with lower ulcerogenic indexes .
Anticancer Activity
Indole compounds have been reported to show cytotoxicity against various human cancer cell lines, indicating potential applications in cancer therapy .
Synthesis of Complex Molecules
Indoles are key intermediates in the synthesis of more complex molecules, which can have various pharmacological activities. The Fischer indole synthesis is one example of a method used to create such compounds .
Plant Growth Regulation
Indole-3-acetic acid, an indole derivative, is a well-known plant hormone that regulates growth and development in higher plants .
Pharmacological Activity
The diverse biological activities of indole derivatives make them subjects of interest in pharmacology, with ongoing research into their therapeutic potentials .
MDPI - New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derivatives SpringerOpen - A brief review of the biological potential of indole derivatives RSC Publishing - Synthesis of indole derivatives SpringerOpen - A brief review of the biological potential of indole derivatives (PDF)
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . The interaction of these compounds with their targets leads to the inhibition of these viruses.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have shown antiviral activity, suggesting that they may affect the viral replication pathway .
Result of Action
Indole derivatives have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects . For instance, some indole derivatives have shown antiviral activity, indicating that they may inhibit viral replication at the molecular level .
properties
IUPAC Name |
3-(4-methoxyindol-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-11-4-2-3-10-9(11)5-7-13(10)8-6-12(14)15/h2-5,7H,6,8H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDAWRKZCUQUIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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